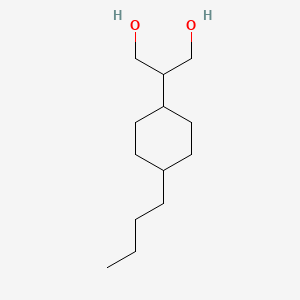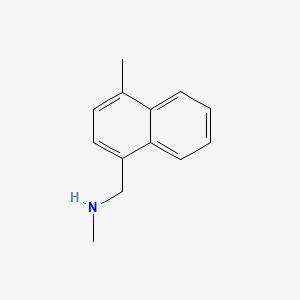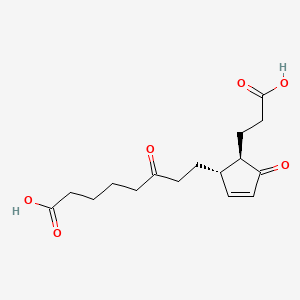
tetranor-PGAM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テトラノル-プロスタグランジンA代謝物(テトラノル-PGAM)は、プロスタグランジンAの代謝物です。 テトラノル-プロスタグランジンE代謝物(テトラノル-PGEM)の脱水生成物であり、尿中のテトラノル-PGEMレベルの代理指標として測定できます 。 テトラノル-PGAMは、化学式C16H22O6、分子量310.34 g/molの小型分子です .
科学的研究の応用
Tetranor-PGAM has several scientific research applications, including:
作用機序
テトラノル-PGAMの作用機序には、体内の特定の分子標的および経路との相互作用が含まれます。 プロスタグランジンAの代謝物として、テトラノル-PGAMは体内のプロスタグランジンAの生合成を反映しています 。 プロスタグランジン代謝に関与する酵素や受容体の活性を調節することにより、さまざまな生理学的プロセスに影響を与えることができます .
生化学分析
Biochemical Properties
Tetranor-PGAM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to generate antibody-producing hybridomas in mice immunized with this compound . The nature of these interactions is complex and involves competitive enzyme immunoassay (EIA) processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, urinary this compound levels were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and involve various targeting signals or post-translational modifications .
準備方法
合成経路と反応条件
テトラノル-PGAMは、テトラノル-PGEMの脱水によって合成されます。 脱水プロセスには、特定の条件下でのテトラノル-PGEMからの水分子除去が含まれます 。 この反応には、通常、脱水プロセスを促進する酸性または塩基性触媒が必要です。
工業生産方法
テトラノル-PGAMの工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、固相抽出やクロマトグラフィーなどの技術を使用した製品の精製が含まれ、不純物を除去して高純度化合物を得ます .
化学反応の分析
反応の種類
テトラノル-PGAMは、以下を含むさまざまな化学反応を起こします。
酸化: テトラノル-PGAMは酸化されてさまざまな酸化生成物を形成できます。
還元: 還元反応は、テトラノル-PGAMを還元形に変換できます。
置換: 置換反応は、テトラノル-PGAM分子にさまざまな官能基を導入できます。
一般的な試薬と条件
テトラノル-PGAMの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および反応を促進するさまざまな触媒(例:酸または塩基)が含まれます .
形成される主な生成物
テトラノル-PGAMの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生じることがあり、還元反応はテトラノル-PGAMの還元形を生じることがあります .
科学研究への応用
テトラノル-PGAMは、以下を含むいくつかの科学研究への応用があります。
類似化合物との比較
類似化合物
テトラノル-プロスタグランジンE代謝物(テトラノル-PGEM): 脱水によって形成される、テトラノル-PGAMの前駆体.
テトラノル-プロスタグランジンD代謝物(テトラノル-PGDM): 類似の特性を持つ別のプロスタグランジン代謝物.
テトラノル-プロスタグランジンF代謝物(テトラノル-PGFM): 異なる生物学的活性を持つ関連化合物.
独自性
テトラノル-PGAMは、テトラノル-PGEMの脱水生成物としての特定の役割と、尿中のプロスタグランジンEレベルの代理マーカーとしての使用によってユニークです 。 その独特の化学構造と特性により、さまざまな科学的および医学的用途に役立ちます .
特性
IUPAC Name |
8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPIFMOQVFWSBF-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of detecting tetranor-PGAM in biological samples?
A1: While the provided research articles focus on tetranor-PGDM, a metabolite of Prostaglandin D2, and don't directly investigate this compound, it's important to understand the broader context. Prostaglandins like PGA2, PGD2, PGE2, and PGF2α, play crucial roles in inflammation and various physiological processes. Measuring their metabolites, including this compound (derived from PGA2), in biological samples like urine can provide insights into prostaglandin activity within the body. [, ] This could be relevant for understanding disease processes or monitoring treatment responses.
Q2: The research mentions a newly developed EIA for tetranor-PGDM. Could similar techniques be applied to detect this compound?
A2: The development of a sensitive and specific monoclonal antibody-based enzyme immunoassay (EIA) for tetranor-PGDM [] demonstrates the potential for similar approaches to quantify other prostaglandin metabolites, including this compound. The success of the tetranor-PGDM EIA relied on generating a monoclonal antibody with high affinity for the target molecule. If researchers can develop a monoclonal antibody with comparable specificity for this compound, a similar competitive EIA could be established. This would require optimizing assay conditions (ionic strength, pH, etc.) and validating its performance (specificity, sensitivity, recovery). []
Q3: The research highlights the role of metabolomics in studying ocular inflammation. How might this compound analysis contribute to this field?
A3: The study exploring green tea extract's effects on endotoxin-induced ocular inflammation [] underscores the power of metabolomics in dissecting complex biological processes. While the study doesn't directly measure this compound, its findings suggest potential avenues for future research. Considering the role of prostaglandins in inflammation, analyzing this compound levels in ocular fluids (e.g., aqueous humor) could provide insights into the inflammatory cascade in ocular diseases like uveitis. Combining this compound analysis with broader metabolomics profiling could reveal novel therapeutic targets or biomarkers for diagnosis and monitoring treatment response. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

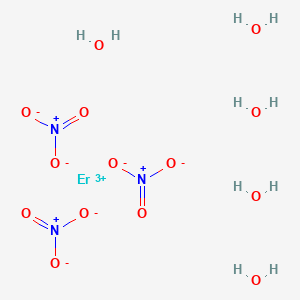
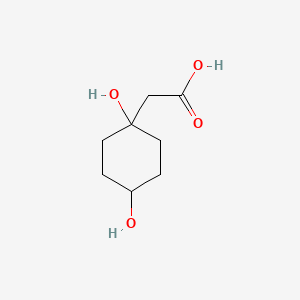
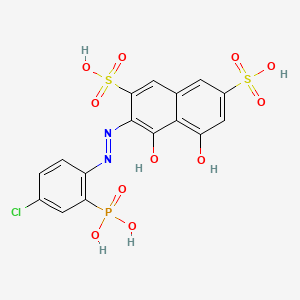
![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
